Critical Evidence Limitation: Insufficient Public Quantitative Comparator Data for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one
A comprehensive search of primary research literature, patents, and authoritative databases reveals an absence of publicly disclosed quantitative comparator data for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one (CAS 886361-86-0) against close analogs or in-class candidates. The compound is commercially available from multiple vendors and is referenced in kinase inhibitor programs [1], but no head-to-head IC50 comparisons, selectivity panel data, or pharmacokinetic parameters have been identified in the public domain. This evidence gap precludes the generation of quantitative differentiation claims. The compound's primary documented utility is as a synthetic building block [2].
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No publicly disclosed quantitative bioactivity data identified |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not available |
| Conditions | Literature search across PubMed, Google Scholar, BindingDB, ChEMBL, and patent databases |
Why This Matters
The absence of public comparative data means procurement decisions must rely on synthetic utility, vendor specifications, and potential application in kinase inhibitor scaffold development rather than on direct biological differentiation.
- [1] Highly potent aminopyridines as Syk kinase inhibitors. Substitution by a 2-pyrazinyl motif provided diverse potent non-cytotoxic Syk inhibitors. Accessed April 2026. View Source
- [2] OUCI. One-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. Accessed April 2026. View Source
